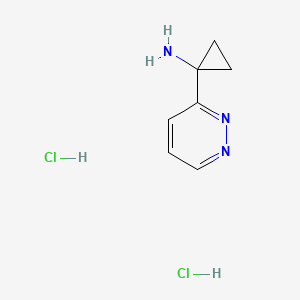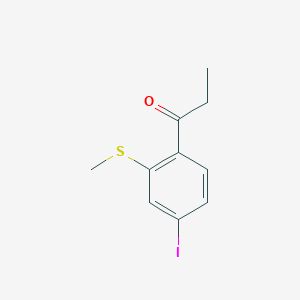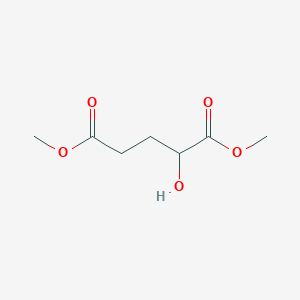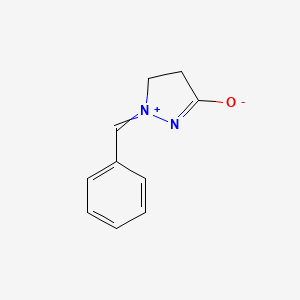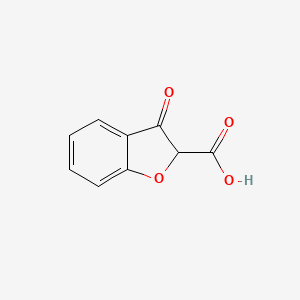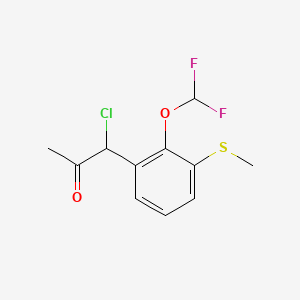![molecular formula C11H9BrO2S B14042082 2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane](/img/structure/B14042082.png)
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane is a heterocyclic compound that features a brominated benzothiophene moiety fused with a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane typically involves the bromination of benzo[b]thiophene followed by the formation of the dioxolane ring. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The brominated intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions include various substituted benzothiophene derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers through its conjugated system. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
類似化合物との比較
Similar Compounds
3,3’-Dibromo-2,2’-bibenzo[b]thiophene: Another brominated benzothiophene derivative with similar electronic properties.
2-(Benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene: A compound with extended π-conjugation, used in organic semiconductors.
Uniqueness
2-(3-Bromobenzo[b]thiophen-2-yl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts additional stability and functional versatility. This structural feature allows for diverse chemical modifications and applications in various fields.
特性
分子式 |
C11H9BrO2S |
|---|---|
分子量 |
285.16 g/mol |
IUPAC名 |
2-(3-bromo-1-benzothiophen-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C11H9BrO2S/c12-9-7-3-1-2-4-8(7)15-10(9)11-13-5-6-14-11/h1-4,11H,5-6H2 |
InChIキー |
VBALCINFPPMHRX-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=C(C3=CC=CC=C3S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




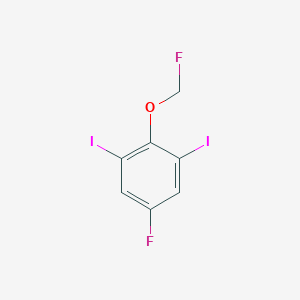
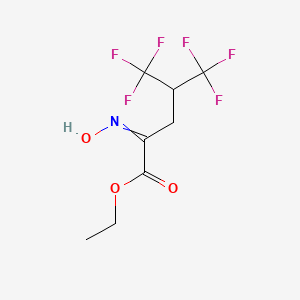
![tert-Butyl5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042012.png)
![Tert-butyl N-(2-azaspiro[3.3]heptan-6-YL)-N-methyl-carbamate bis(oxalic acid)](/img/structure/B14042013.png)
